O-acetyl-L-serine

Descripción general

Descripción

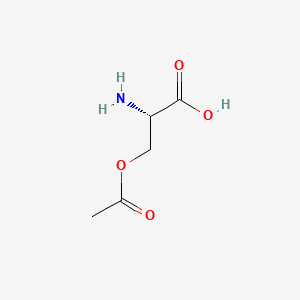

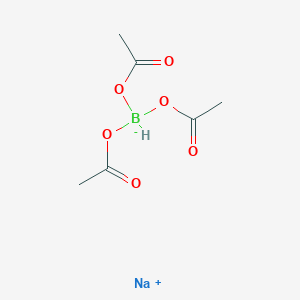

O-acetyl-L-serine is an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen . It is an intermediate in the biosynthesis of the amino acid cysteine in bacteria . It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite . It is an acetate ester and an acetyl-L-serine .

Synthesis Analysis

The first committed step towards D-cycloserine synthesis is catalyzed by the L-serine-O-acetyltransferase (DcsE) which converts L-serine and acetyl-CoA to O-acetyl-L-serine (L-OAS) . Human cells synthesize functional DcsE capable of converting L-serine and acetyl-CoA to L-OAS .Molecular Structure Analysis

The crystal structure of native OASS from Entameoba histolytica (EhOASS) has been determined at 1.86 Å resolution .Chemical Reactions Analysis

The enzyme has an ordered kinetic mechanism with acetyl CoA bound prior to l-serine and O-acetyl-l-serine released prior to CoA . The rate-limiting step along the reaction pathway is the nucleophilic attack of the serine hydroxyl on the thioester of acetyl CoA .Physical And Chemical Properties Analysis

O-acetyl-L-serine has a molecular formula of C5H9NO4 . Its molecular weight is 147.13 g/mol . The density of O-acetyl-L-serine is 1.3±0.1 g/cm3 . Its boiling point is 297.7±35.0 °C at 760 mmHg . The vapour pressure of O-acetyl-L-serine is 0.0±1.3 mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Specific Glycosides : OAS derivatives are used in the synthesis of N-carboxy-α-amino acid anhydrides of several O-acetylated serine glycosides. These anhydrides are useful reagents for linking sugars to linear and branched synthetic polypeptide antigens (Rüde & Meyer‐Delius, 1968).

Studying Enzyme Kinetics : OAS plays a role in the study of the kinetic mechanism of serine acetyltransferase from various organisms, helping to understand the enzymatic conversion processes in cells (Johnson, Huang, Roderick, & Cook, 2004).

Cysteine Biosynthesis : OAS is involved in cysteine biosynthesis. The enzyme O-acetylserine sulfhydrylase-A catalyzes the conversion of OAS and sulfide into L-cysteine and acetate (Becker, Kredich, & Tomkins, 1969).

Understanding Acetyltransferase Reactions : Research on OAS helps in understanding the acetyltransferase reaction mechanism and its regulation, especially in relation to the synthesis of L-cysteine (Johnson, Roderick, & Cook, 2005).

Exploring Serine Transacetylase Mechanisms : Investigations into the kinetic mechanism of serine transacetylase involve OAS, contributing to our understanding of its conversion to O-acetyl-L-serine (Leu & Cook, 1994).

Characterization in Different Organisms : OAS is characterized in various organisms, such as the green alga Chlamydomonas reinhardtii, contributing to our understanding of sulfur assimilation in different life forms (León, Romero, Galván, & Vega, 1987).

Study of L-Cysteine Synthesis Pathways : OAS is central in the study of L-cysteine synthesis pathways in bacteria, furthering our understanding of amino acid biosynthesis (Kredich & Tomkins, 1966).

Regulation of Sulfate Assimilation : OAS affects the sulfate assimilation in plants, indicating its role in the regulation of important biochemical pathways (Neuenschwander, Suter, & Brunold, 1991).

Structural and Conformational Studies : Research on OAS contributes to the understanding of enzyme structure and dynamics, particularly in studying isozymes in bacteria (Chattopadhyay et al., 2007).

Protein Acetylation Identification : OAS is relevant in the development of in-silico methods for the identification of serine acetylation sites in proteins, which has implications in understanding physiological functions and pathological conditions (Naseer, Fati, Muneer, & Ali, 2022).

Mecanismo De Acción

Among the metabolites in this network, OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors . AdoMet regulates amino acid metabolism at enzymatic and translational levels and regulates gene expression as a methyl donor in the DNA and histone methylation or after conversion into bioactive molecules such as polyamine and ethylene .

Safety and Hazards

O-acetyl-L-serine should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The biosynthetic pathway of these Asp-family amino acids (Asp pathway, surrounded by gray double line in Figure 1) in plants is finely regulated via feedback inhibition and stimulation of enzymatic activities by Lys, Thr, Ile, and AdoMet . This review provides ideas for the future development of more efficient L-cysteine biosynthetic pathways .

Propiedades

IUPAC Name |

(2S)-3-acetyloxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPDPZARILFQX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904718 | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

O-acetyl-L-serine | |

CAS RN |

5147-00-2, 25248-96-8 | |

| Record name | O-Acetyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5147-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-O-acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-acetyl-L-serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7766790.png)